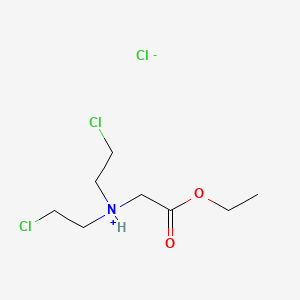
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO2. It is a derivative of glycine, where the amino group is substituted with two 2-chloroethyl groups, and the carboxyl group is esterified with ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride typically involves the reaction of glycine ethyl ester hydrochloride with 2-chloroethylamine hydrochloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glycine ethyl ester hydrochloride} + 2\text{-chloroethylamine hydrochloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Glycine derivatives and ethanol.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen and sulfur in proteins and DNA, leading to the modification of these molecules. This alkylation can result in the inhibition of enzyme activity or the disruption of DNA replication, which is the basis for its potential use in anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- N,N-Bis(2-chloroethyl)sulfamoyl glycine ethyl ester
- Tris(2-chloroethyl)amine
Uniqueness
N,N-Bis(2-chloroethyl)glycine ethyl ester hydrochloride is unique due to its specific structure, which combines the properties of glycine derivatives with the reactivity of 2-chloroethyl groups. This combination makes it a versatile compound in various chemical and biological applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Propiedades
Número CAS |
98551-69-0 |
|---|---|
Fórmula molecular |
C8H16Cl3NO2 |
Peso molecular |
264.6 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-(2-ethoxy-2-oxoethyl)azanium;chloride |
InChI |
InChI=1S/C8H15Cl2NO2.ClH/c1-2-13-8(12)7-11(5-3-9)6-4-10;/h2-7H2,1H3;1H |
Clave InChI |
UWLWTPABGOGCQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C[NH+](CCCl)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
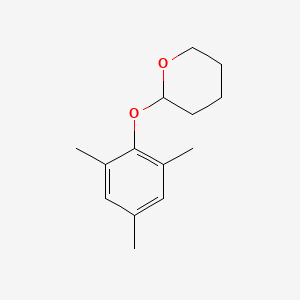
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
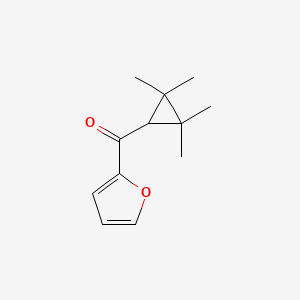
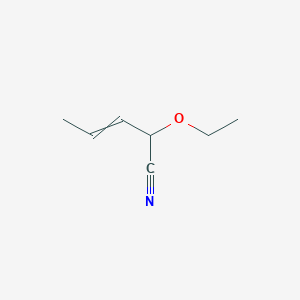
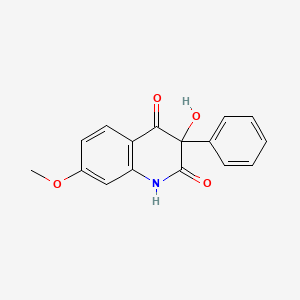
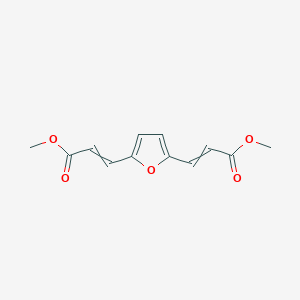
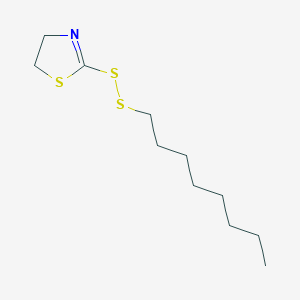

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
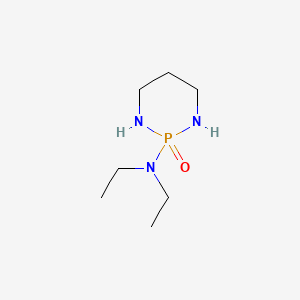
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
